(2-Bromo-5-methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone (2-Bromo-5-methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1797190-71-6
VCID: VC7066116
InChI: InChI=1S/C19H20BrNO2S/c1-23-15-7-8-17(20)16(13-15)19(22)21-10-9-18(24-12-11-21)14-5-3-2-4-6-14/h2-8,13,18H,9-12H2,1H3
SMILES: COC1=CC(=C(C=C1)Br)C(=O)N2CCC(SCC2)C3=CC=CC=C3
Molecular Formula: C19H20BrNO2S
Molecular Weight: 406.34

(2-Bromo-5-methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone

CAS No.: 1797190-71-6

Cat. No.: VC7066116

Molecular Formula: C19H20BrNO2S

Molecular Weight: 406.34

* For research use only. Not for human or veterinary use.

(2-Bromo-5-methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone - 1797190-71-6

Specification

CAS No. 1797190-71-6
Molecular Formula C19H20BrNO2S
Molecular Weight 406.34
IUPAC Name (2-bromo-5-methoxyphenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone
Standard InChI InChI=1S/C19H20BrNO2S/c1-23-15-7-8-17(20)16(13-15)19(22)21-10-9-18(24-12-11-21)14-5-3-2-4-6-14/h2-8,13,18H,9-12H2,1H3
Standard InChI Key QIGCCKGDPZXDNQ-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)Br)C(=O)N2CCC(SCC2)C3=CC=CC=C3

Introduction

(2-Bromo-5-methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is an organic compound belonging to the thiazepane class, which features a seven-membered ring containing sulfur and nitrogen. This compound is characterized by the presence of a bromine atom, a methoxy group, and a phenyl substituent attached to the thiazepane ring. The molecular structure of this compound suggests potential biological activity due to its complex functional groups.

Chemical Formula and Molecular Weight

  • Molecular Formula: Not explicitly provided in the search results, but can be inferred as C22_{22}H20_{20}BrN2_{2}OS based on its structural components.

  • Molecular Weight: Estimated to be around 420 g/mol, considering the molecular formula.

Synthesis and Characterization

The synthesis of (2-Bromo-5-methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. These may include:

  • Formation of the Thiazepane Ring: Achieved through cyclization reactions involving appropriate precursors such as thioureas and α-bromoketones.

  • Introduction of the Phenyl Substituent: This step may involve cross-coupling reactions or direct alkylation methods.

  • Bromination: The introduction of the bromine atom onto the phenyl ring can be achieved through electrophilic aromatic substitution reactions.

Reaction Conditions

Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for achieving high yields and purity of the final product.

Potential Applications

Given its structural features, (2-Bromo-5-methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone may have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Similar compounds have shown activity against various biological targets, including enzymes involved in cellular signaling pathways.

Table: Comparative Analysis of Related Compounds

CompoundMolecular Weight (g/mol)Structural FeaturesPotential Applications
(2-Bromo-5-methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanoneEstimated 420Bromine, Methoxy, PhenylMedicinal Chemistry
(2-Bromo-5-methoxyphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone396.3Bromine, Methoxy, FuranMedicinal Chemistry
N-[2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-4-(trifluoromethyl)benzamide518.3Bromine, Methoxy, TrifluoromethylPharmaceutical Research

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